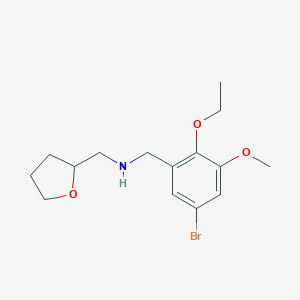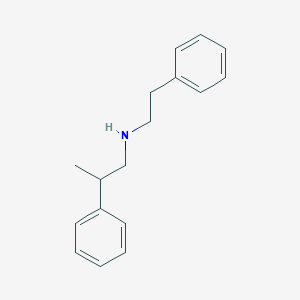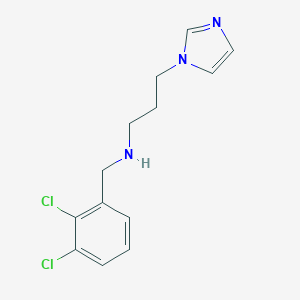![molecular formula C12H19NO B267883 2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol](/img/structure/B267883.png)
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol, also known as Methamphetamine, is a synthetic drug that is commonly used as a stimulant. It is a potent central nervous system (CNS) stimulant and has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse and addiction, it is categorized as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA).
Mechanism of Action
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline acts primarily by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in various physiological processes, including mood regulation, attention, and reward. 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, leading to their accumulation and prolonged activation of their receptors.
Biochemical and Physiological Effects:
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline, leading to increased alertness and energy. Chronic use of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline can lead to several adverse effects, including addiction, psychosis, and cognitive impairment.
Advantages and Limitations for Lab Experiments
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several advantages for use in laboratory experiments, including its potent and selective effects on dopamine, norepinephrine, and serotonin systems. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, its potential for abuse and addiction makes it difficult to use in human subjects, and its effects on other physiological systems can complicate interpretation of results.
Future Directions
Future research on 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline could focus on its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases. It could also explore the mechanisms underlying its addictive properties and develop new treatments for addiction. Additionally, research could focus on developing safer and more selective analogs of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline for use in laboratory experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline involves the reduction of ephedrine or pseudoephedrine, which are commonly found in over-the-counter cold and allergy medications. The reduction process involves the use of various chemicals, including lithium, ammonia, and hydrochloric acid. The resulting product is then purified and crystallized to produce 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline.
Scientific Research Applications
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has been extensively studied for its potential therapeutic uses, particularly in the treatment of ADHD and obesity. It has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
Product Name |
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14)13-9-8-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
InChI Key |
VBKGZEZCGJIXFW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(CO)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![3-[(2-Furylmethyl)amino]-1-adamantanol](/img/structure/B267834.png)
![3-[(2-Chlorobenzyl)amino]-1-adamantanol](/img/structure/B267835.png)